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molecular formula C12H15BrFN B8437309 4-(4-Bromophenyl)-4-fluoro-1-methylpiperidine

4-(4-Bromophenyl)-4-fluoro-1-methylpiperidine

Cat. No. B8437309
M. Wt: 272.16 g/mol
InChI Key: DYPSVXOHODYAKW-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

To a solution of DAST (0.50 g, 3.8 mmol) in CH2Cl2 was added a solution of 4-(4-bromophenyl)-1-methylpiperidin-4-ol (0.507 g, 1.88 mmol) in CH2Cl2 at −78° C. The resulting mixture was warmed to rt over a period of 3 h. The reaction was then allowed to cool to 0° C. and quenched with saturated NaHCO3. The resulting mixture was extracted with CH2Cl2 and the combined organic extracts were dried over MgSO4 and concentrated to give a yellow oil. The crude product was purified by silica gel chromatography (95:5 EtOAc/NH3 to 10:8:2 CH2Cl2/MeOH/NH3) to yield an inseparable mixture of the title compound and 4-(4-bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (280 mg, used without further purification).
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.507 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2(O)[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.BrC1C=CC(C2CCN(C)CC=2)=CC=1>C(Cl)Cl>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([F:7])[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1CCN(CC1)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
0.507 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCN(CC1)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (95:5 EtOAc/NH3 to 10:8:2 CH2Cl2/MeOH/NH3)
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCN(CC1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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